![molecular formula C14H17BrN2O3 B2929295 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid CAS No. 954581-24-9](/img/structure/B2929295.png)
1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 954581-24-9 . It has a molecular weight of 341.2 and its IUPAC name is 1-({[(3-bromobenzyl)amino]carbonyl}amino)cyclopentanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17BrN2O3/c15-11-5-3-4-10(8-11)9-16-13(20)17-14(12(18)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9H2,(H,18,19)(H2,16,17,20) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.2 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis Inhibition
1-Aminocyclopentane-1-carboxylic acid analogues, including modifications with various substituents, have been studied for their ability to inhibit enzymatic processes. For instance, some analogues demonstrate competitive inhibition of the synthesis of S-adenosyl-L-methionine, an essential metabolic enzyme, in yeast, Escherichia coli, and rat liver preparations. The inhibitory activity depends on ring size and is influenced by the introduction of certain substituents, which can significantly alter the compound's efficacy. This research indicates the potential of these compounds to modulate enzymatic activities through structural modifications, providing a foundation for developing new biochemical tools or therapeutic agents (Coulter et al., 1974).
RNA Methylation Effects
Cycloleucine (1-aminocyclopentane-1-carboxylic acid) has been identified as a potent inhibitor of RNA methylation in virus-infected cells, demonstrating the compound's influence on genetic regulation mechanisms. This effect suggests that cycloleucine and related compounds could serve as valuable tools in studying RNA processing and methylation's role in viral replication and expression (Dimock & Stoltzfus, 1979).
Isosteric Substitution for Drug Design
The cyclopentane-1,3-dione unit, an analog structure, has been explored as a novel isostere for the carboxylic acid functional group in drug design. Research demonstrates that cyclopentane-1,3-dione derivatives can effectively substitute for carboxylic acid, suggesting that such compounds, including 1-aminocyclopentane-1-carboxylic acid analogues, could be utilized to develop new therapeutic agents with improved pharmacokinetic properties (Ballatore et al., 2011).
Structural and Conformational Studies
Halogenated carboxylic acids, including brominated analogues similar to 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid, have been subjects of structural and conformational analysis. Such studies provide insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, contributing to the understanding of how structural features influence the physical and chemical properties of these compounds (Seidel et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methylcarbamoylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-5-3-4-10(8-11)9-16-13(20)17-14(12(18)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRVIXVJJYTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)
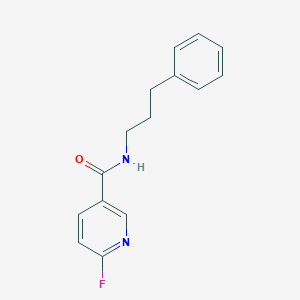
![3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2929220.png)
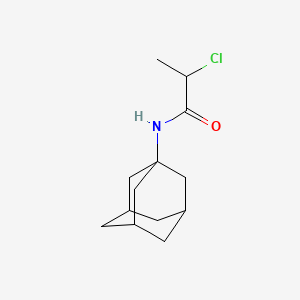

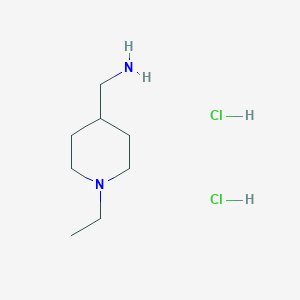


![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)
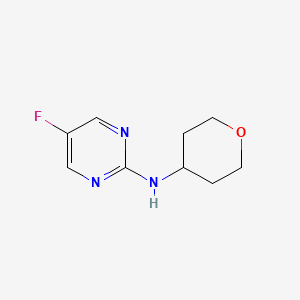
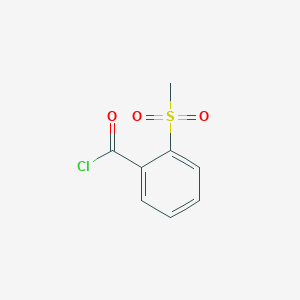
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)